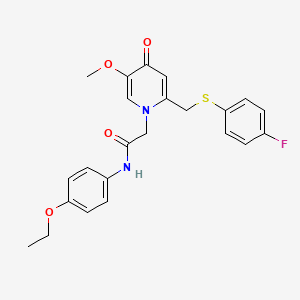

3-(4-Bromo-3-methylphenyl)-2-cyanoprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Bromo-3-methylphenyl isocyanate” has a linear formula of BrC6H3(CH3)NCO . It has a molecular weight of 212.04 . Another related compound is “4-Bromo-3-Methylphenyl Isocyanate” with a molecular formula of CHBrNO .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3-methylphenyl isocyanate” is represented by the SMILES string Cc1cc (ccc1Br)N=C=O . The InChI key for this compound is AYFMPMKATOGAGY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound “4-Bromo-3-methylphenyl isocyanate” has a refractive index n20/D of 1.584 (lit.) and a density of 1.507 g/mL at 25 °C (lit.) .Scientific Research Applications

Pharmacological Potential and Toxicity Studies

Research into the pharmacological potential and toxicity of novel synthetic compounds is crucial. For instance, Sharma et al. (2018) detailed the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, indicating the importance of understanding the impact of new compounds on drug markets and health (Sharma et al., 2018). Similarly, studies on the neurotoxicity of chemicals provide insights into their potential harmful effects and mechanisms of action, as discussed by LoPachin and Gavin (2015) (LoPachin & Gavin, 2015).

Environmental Impact and Degradation

The environmental concentrations, toxicity, and degradation of compounds, particularly those used in industrial applications, are subjects of ongoing research. For instance, Koch and Sures (2018) reviewed the environmental presence and toxicology of 2,4,6-tribromophenol, a compound related to brominated flame retardants, highlighting the need for research on the environmental impact of such chemicals (Koch & Sures, 2018).

Material Science and Synthesis

The synthesis of polyfunctional heteroaromatics is a significant area of research in material science, offering potential applications in developing new materials and compounds. Moustafa et al. (2017) explored new methods and reported unexpected findings in the synthesis of such compounds, indicating the complexity and potential for discovery in this field (Moustafa et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as 4-bromo-3-methylphenyl isocyanate and 4-Bromo-3-methylphenol have been used in biochemical research, suggesting that this compound may also interact with biological targets.

Mode of Action

Related compounds are known to participate in various chemical reactions . For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on their substitution . This suggests that 3-(4-Bromo-3-methylphenyl)-2-cyanoprop-2-enamide might also interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds have been used in the synthesis of complex molecules , indicating that this compound might also be involved in various biochemical pathways.

Result of Action

Related compounds have been used in the fixation of atmospheric co , suggesting that this compound might also have significant effects at the molecular level.

Properties

IUPAC Name |

3-(4-bromo-3-methylphenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-7-4-8(2-3-10(7)12)5-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXOHLDYSGHUTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=C(C#N)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2883226.png)

![2-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2883228.png)

![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)

![Methyl 3-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2883239.png)

![11-(3,4-Dimethylphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2883242.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883244.png)

![N-cyclohexyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2883247.png)